molecular formula C10H10BrCl B7990370 2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene

2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene

Cat. No.: B7990370
M. Wt: 245.54 g/mol
InChI Key: FYZIYBLGDMYKDM-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of bromine and chlorine atoms attached to a propene backbone, with a methyl group on the phenyl ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(3-chloro-6-methylphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in polar solvents like ethanol or water.

    Electrophilic Addition: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen bromide) in non-polar solvents like dichloromethane.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetone.

Major Products Formed

    Substitution: Formation of 3-(3-chloro-6-methylphenyl)-1-propanol, 3-(3-chloro-6-methylphenyl)-1-propylamine, etc.

    Addition: Formation of 2,3-dibromo-3-(3-chloro-6-methylphenyl)propane, 3-(3-chloro-6-methylphenyl)-1,2-dibromopropane, etc.

    Oxidation: Formation of 2,3-epoxy-3-(3-chloro-6-methylphenyl)propane, 3-(3-chloro-6-methylphenyl)-1,2-propanediol, etc.

Scientific Research Applications

2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with desired properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene involves its interaction with molecular targets through various pathways:

    Nucleophilic Attack: The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups.

    Electrophilic Addition: The double bond in the propene moiety can react with electrophiles, resulting in the addition of new atoms or groups to the molecule.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or diols, which can further react with other molecules.

Comparison with Similar Compounds

2-Bromo-3-(3-chloro-6-methylphenyl)-1-propene can be compared with other halogenated alkenes such as:

    2-Bromo-3-(3-chlorophenyl)-1-propene: Lacks the methyl group on the phenyl ring, which may affect its reactivity and properties.

    2-Bromo-3-(4-chloro-6-methylphenyl)-1-propene: The position of the chlorine atom on the phenyl ring is different, which can influence its chemical behavior.

    2-Chloro-3-(3-bromo-6-methylphenyl)-1-propene: The positions of the bromine and chlorine atoms are swapped, leading to different reactivity patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-4-chloro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl/c1-7-3-4-10(12)6-9(7)5-8(2)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZIYBLGDMYKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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